CID 136259130

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

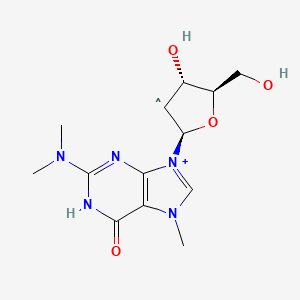

N(2),N(2),N(7)-trimethylguanosine is a methylguanosine.

Biological Activity

Overview of CID 136259130

This compound, also known as 5,5,5-Trifluoropentan-2-one , is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a ketone group and three fluorine atoms, enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.

The biological activity of this compound can be attributed to several factors:

- Fluorine Substitution : The presence of fluorine atoms increases the compound's affinity for biological membranes and enzymes due to enhanced lipophilicity.

- Ketone Functionality : The ketone group can participate in hydrogen bonding and nucleophilic addition reactions, influencing its reactivity with various biomolecules.

Potential Applications

Research has indicated that this compound may have potential applications in:

- Drug Development : As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

- Biological Studies : Investigating its interactions with proteins and nucleic acids to understand its potential therapeutic effects.

Synthesis of Derivatives

Recent studies have focused on synthesizing derivatives of this compound to explore their biological properties. For instance:

- 4-Amino-4-aryl Derivatives : These compounds have been synthesized using this compound as a starting material. The chirality of these derivatives is essential for their biological activity, as different enantiomers can exhibit distinct pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. Researchers have explored how variations in substituents affect:

- Binding Affinity : Modifications can enhance or reduce the binding affinity to target proteins.

- Metabolic Stability : Certain structural changes may improve resistance to metabolic degradation.

Research Findings Table

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Synthesis of Trifluorinated Compounds | Demonstrated enhanced lipophilicity and stability in biological systems. |

| Study 2 | Biological Activity Screening | Identified potential anti-inflammatory properties in certain derivatives. |

| Study 3 | SAR Analysis | Established correlations between structural modifications and biological efficacy. |

Properties

CAS No. |

40027-70-1 |

|---|---|

Molecular Formula |

C13H20N5O5+ |

Molecular Weight |

326.33 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1H-purin-9-ium-6-one |

InChI |

InChI=1S/C13H19N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,4H2,1-3H3/p+1/t6-,8-,9-,12-/m1/s1 |

InChI Key |

IYYIBFCJILKPCO-WOUKDFQISA-O |

SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3[CH]C(C(O3)CO)O |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.